3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0772591
InChI: InChI=1S/C16H13N5O2S/c1-22-12-2-4-13(5-3-12)23-10-14-18-19-16-21(14)20-15(24-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4
Molecular Formula: C16H13N5O2S
Molecular Weight: 339.4 g/mol

3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0772591

Molecular Formula: C16H13N5O2S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C16H13N5O2S
Molecular Weight 339.4 g/mol
IUPAC Name 3-[(4-methoxyphenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H13N5O2S/c1-22-12-2-4-13(5-3-12)23-10-14-18-19-16-21(14)20-15(24-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3
Standard InChI Key XBVUINAFNSPLPQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4
Canonical SMILES COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator